Benzo[b]thiophene-6-ethanol, 5-nitro-
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Overview
Description
Benzo[b]thiophene-6-ethanol, 5-nitro-: is a heterocyclic compound with a fused benzothiophene ring system. It contains a five-membered thiophene ring fused to a six-membered benzene ring. The specific position of the nitro group (NO₂) on the benzene ring and the hydroxyl group (OH) on the thiophene ring gives it its unique structure.
Preparation Methods
Synthetic Routes:
-
Heterocyclization
- One common synthetic method involves heterocyclization reactions. For example, the Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
- The Paal–Knorr reaction condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) to yield thiophenes.
- Other methods include the Fiesselmann and Hinsberg syntheses .
-
Reduction of Quinone Derivatives
- Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione can be synthesized by reducing quinone derivatives using sodium hydroxide and zinc powder. Subsequent treatment with tetrabutylammonium bromide and alkyl bromide yields the desired compound .
Industrial Production:
Industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis can be scaled up with appropriate modifications.
Chemical Reactions Analysis
Benzo[b]thiophene-6-ethanol, 5-nitro-: can undergo various reactions:
Oxidation: It may be oxidized to form corresponding sulfones or sulfoxides.
Reduction: Reduction can yield dihydrothiophenes or other reduced derivatives.
Substitution: Substituents can be introduced at different positions on the benzene and thiophene rings.
Common reagents and conditions depend on the specific reaction type and desired product.
Scientific Research Applications
This compound has diverse applications:
Medicine: Its pharmacological properties include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Organic Electronics: It contributes to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The exact mechanism by which Benzo[b]thiophene-6-ethanol, 5-nitro- exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways relevant to its pharmacological properties.
Comparison with Similar Compounds
While there are no direct analogs with the same substituents, other thiophene-based compounds share similar ring systems and biological activities. Some related compounds include:
Suprofen: Contains a 2-substituted thiophene framework and is a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituted thiophene used as a voltage-gated sodium channel blocker and dental anesthetic in Europe.
Properties
CAS No. |
159730-75-3 |
---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(5-nitro-1-benzothiophen-6-yl)ethanol |
InChI |
InChI=1S/C10H9NO3S/c12-3-1-7-6-10-8(2-4-15-10)5-9(7)11(13)14/h2,4-6,12H,1,3H2 |
InChI Key |
CKPYKTBJJJYBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)[N+](=O)[O-])CCO |
Origin of Product |
United States |
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